

Alisertib Dose-Limiting Toxicities (DLTs) and Management

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Compound Focus: Alisertib

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The tables below summarize the common DLTs and general management recommendations.

Table 1: Common Dose-Limiting and Frequent Adverse Events

Toxicity Category	Specific Adverse Events	Severity & Context
Hematologic	Neutropenia, Leukopenia, Anemia, Febrile Neutropenia, Thrombocytopenia	Grade ≥ 3 ; Common DLTs; Most frequent grade ≥ 3 event [1] [2] [3].
Gastrointestinal	Diarrhea, Stomatitis/Mucositis, Nausea, Vomiting	Grade 3+ diarrhea and stomatitis are common DLTs [1] [4].
Other Common Events	Fatigue, Alopecia, Anorexia, Somnolence	Frequently observed; somnolence linked to benzazepine structure [4].

Table 2: General Risk Mitigation and Management Strategies

Strategy Category	Specific Actions
Dosing & Scheduling	Intermittent scheduling (e.g., 7 days on/14 days off) helps manage toxicity [4].

Strategy Category	Specific Actions
Patient Screening	Exclude patients with Gilbert's syndrome or UGT1A1*28 homozygosity due to glucuronidation metabolism pathway [1] [3].
Proactive Monitoring	Conduct frequent CBCs to monitor for hematologic toxicity [1] [3].
Dose Modification	Implement protocol-defined dose reductions and delays for Grade 3+ toxicity [5].

Key Clinical Trial Protocols and Dosing

Here are methodologies from phase I trials that established the maximum tolerated dose (MTD) for **alisertib** combinations, providing experimental context for the DLT data.

Table 3: Summary of Alisertib Combination Phase I Trials

Combination Drug	Alisertib Dosing in a 21-Day Cycle	Alisertib Dosing in a 28-Day Cycle	Established MTD (RP2D)	Key DLTs Observed
Irinotecan [1]	20 mg BID, Days 1-3 & 8-10	Not applicable	20 mg BID	Diarrhea, dehydration, neutropenia
Gemcitabine [3]	Not applicable	50 mg BID, Days 1-3, 8-10, & 15-17	50 mg BID	Neutropenia

Experimental Protocol Details:

- **Trial Design:** These studies used a standard **3 + 3 dose escalation design** [1] [3].
- **DLT Definition:** Typically included any **Grade 3 non-hematologic toxicity** not reversible to Grade ≤ 2 within 96 hours, or any **Grade 4 toxicity** (with specific exceptions, e.g., transient Grade 4 neutropenia was only a DLT if it lasted >96 hours or was associated with fever) [1].
- **Patient Eligibility:** Key inclusion criteria for these trials involved adults with refractory advanced solid tumors, adequate bone marrow and organ function, and no prior treatment with Aurora A kinase

inhibitors [1] [3].

Management Workflows for Major Toxicities

The following diagrams outline logical workflows for managing the most critical **alisertib**-associated toxicities, based on the protocols and data from the search results.

Hematologic Toxicity (Neutropenia) Management

Gastrointestinal Toxicity (Diarrhea) Management

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